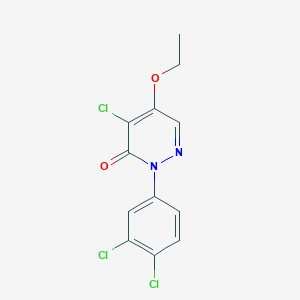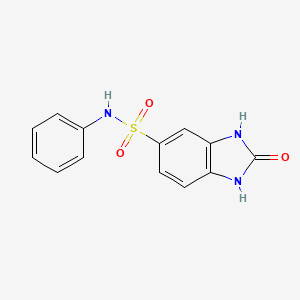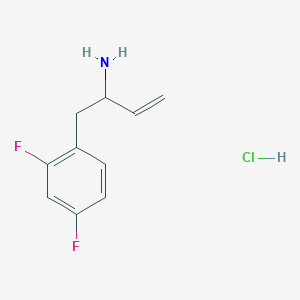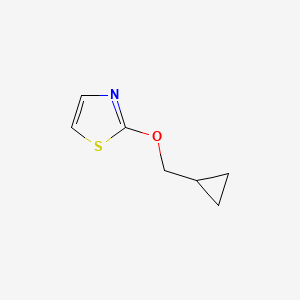
4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone” is a complex organic molecule that contains a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. The molecule also contains several chlorine atoms and an ethoxy group attached to the pyridazinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with chlorine and ethoxy substituents. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazinone ring and the chlorine and ethoxy substituents. The chlorine atoms might make the molecule more electrophilic, while the ethoxy group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atoms might increase the compound’s density and boiling point, while the ethoxy group could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis of New Heterocyclic Compounds
- Biological Activity : This compound is used in the synthesis of new heterocyclic compounds which have shown antimicrobial and antifungal activities. This was demonstrated in a study where the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin resulted in pyridazinone derivatives with biological activity (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Development of Pyridazinone Derivatives
- Chemical Synthesis : This compound is involved in the synthesis of pyridazinone derivatives which have potential applications in various fields, including medicinal chemistry. A study reported the synthesis of such derivatives starting from a related compound, demonstrating the versatility of this chemical class in synthesis (Soliman & El-Sakka, 2011).
Juvenile Hormone-Like Activity
- Agricultural Use : Some pyridazinone derivatives, including those related to 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone, have been found to exhibit juvenile hormone-like activity. This activity is significant in agricultural applications for controlling pests such as leafhoppers and planthoppers (Miyake & Oguia, 1992).
Herbicidal Applications
- Weed Control : This compound's derivatives have been studied for their herbicidal properties, particularly in inhibiting photosynthesis in plants, thus serving as a potential weed control agent (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(3,4-dichlorophenyl)-5-ethoxypyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-2-19-10-6-16-17(12(18)11(10)15)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJCSIGMHYLEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)


![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)

![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)
